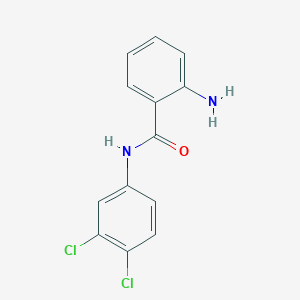

2-amino-N-(3,4-dichlorophenyl)benzamide

Description

Structural Class and Context within Benzamide (B126) Chemistry

2-Amino-N-(3,4-dichlorophenyl)benzamide belongs to the structural class of substituted benzamides. The core of the molecule is a benzamide group, which consists of a benzene (B151609) ring attached to an amide functional group (-C(=O)N-). Specifically, it is an N-substituted benzamide, where the nitrogen atom of the amide is bonded to a 3,4-dichlorophenyl group. Furthermore, the benzene ring of the parent benzoyl group is substituted with an amino (-NH2) group at the ortho- (position 2) position.

The amide linkage is a fundamental component in a vast array of biologically active molecules, capable of forming hydrogen bonds which can be crucial for binding to biological targets like enzymes and receptors. nih.gov Benzamide derivatives, in general, are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov

| Property | Value |

| Chemical Formula | C₁₃H₁₀Cl₂N₂O |

| Molecular Weight | 281.14 g/mol |

| Synonyms | 2-Amino-3',4'-dichlorobenzanilide |

| CAS Number | 22312-61-4 |

Significance of Dichloro-substituted Benzamides in Contemporary Academic Research

The presence of chlorine atoms in pharmacologically active molecules is a well-established strategy in drug discovery. The strategic incorporation of chlorine can significantly enhance the biological activity of a compound. mdpi.com In the case of benzamides, dichloro-substitution can profoundly influence properties such as lipophilicity, metabolic stability, and binding affinity to target proteins.

Overview of Research Trajectories for the Chemical Compound

The primary research trajectory for this compound has been in the investigation of its biological activities, particularly its antimycobacterial properties. researchgate.net A key study synthesized a series of 2-amino-N-phenylbenzamides and evaluated their in vitro activity against various mycobacterial strains, including Mycobacterium tuberculosis. researchgate.net

In this research, this compound was identified as the most active antimycobacterial derivative among the tested 2-amino-N-phenylbenzamides that were unsubstituted on the acyl moiety. researchgate.net This finding highlights the compound as a significant lead structure for the development of new antitubercular agents. The study underscored the importance of the specific substitution pattern for biological activity, as related derivatives showed varying degrees of efficacy. researchgate.net Further investigations into this class of compounds have explored how additional substitutions, such as a chloro group at position 5 of the benzoyl ring, can further enhance antimycobacterial effects. researchgate.net This line of inquiry continues to be a promising avenue for addressing the challenge of drug-resistant tuberculosis. nih.govucp.ptnih.govmdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(3,4-dichlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZISNCKPUTVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333057 | |

| Record name | 2-amino-N-(3,4-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65960-74-9 | |

| Record name | 2-amino-N-(3,4-dichlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Amino-N-(3,4-dichlorophenyl)benzamide

Established methods for synthesizing this compound typically rely on conventional amidation reactions and multi-step pathways that utilize readily available precursors.

The most direct and common approach for synthesizing this compound is through the amidation of 2-aminobenzoic acid or its derivatives with 3,4-dichloroaniline (B118046). This reaction forms the core amide bond of the target molecule.

A prevalent method involves the activation of the carboxylic acid group of a 2-aminobenzoic acid precursor. One strategy is the conversion of the carboxylic acid to an acyl chloride, typically using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with 3,4-dichloroaniline to form the amide.

Another approach utilizes coupling agents to facilitate the amide bond formation directly from the carboxylic acid and the amine. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) can be employed to activate the carboxylic acid, which then reacts with the amine.

A key precursor in many synthetic routes is isatoic anhydride, which can react with a methylamine (B109427) solution to form an intermediate that is subsequently chlorinated. google.com This highlights the use of readily available starting materials that can be transformed into the desired benzamide (B126) structure.

For instance, the synthesis of related N-phenylbenzamides has been achieved by reacting a substituted 2-aminobenzoic acid with the corresponding aniline (B41778) derivative. researchgate.net This general approach is adaptable for the synthesis of this compound.

Table 1: Common Precursors for Amidation Reactions

| Carboxylic Acid Precursor | Amine Precursor | Common Activating/Coupling Agents |

| 2-Aminobenzoic acid | 3,4-Dichloroaniline | Thionyl chloride (SOCl₂) |

| Isatoic anhydride | 3,4-Dichloroaniline | 1,1'-Carbonyldiimidazole (CDI) |

| 2-Nitrobenzoic acid | 3,4-Dichloroaniline | Phosphorus and boron-derived reagents |

Multi-step syntheses are often employed to manage reactive functional groups and introduce desired substituents in a controlled manner. A common strategy involves the use of a protecting group for the amine functionality of the 2-aminobenzoic acid moiety.

One such multi-step approach begins with 2-nitrobenzoic acid. The nitro group serves as a precursor to the amino group and is less reactive under the conditions of amide bond formation. The 2-nitrobenzoic acid is first coupled with 3,4-dichloroaniline to form N-(3,4-dichlorophenyl)-2-nitrobenzamide. Subsequently, the nitro group is reduced to an amino group, yielding the final product, this compound. This reduction is typically achieved using reducing agents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation. researchgate.net

The use of protecting groups for the amine is a fundamental concept in multi-step organic synthesis to prevent undesirable side reactions. utdallas.edu For example, the amino group of 2-aminobenzoic acid could be acylated to form an amide, which is less reactive. After the formation of the primary amide bond with 3,4-dichloroaniline, the protecting group can be removed to reveal the 2-amino functionality.

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in synthetic chemistry have led to the development of more efficient and sophisticated methods for amide bond formation, which are applicable to the synthesis of this compound.

Modern synthetic methods often employ catalytic systems to promote amidation reactions under milder conditions and with greater efficiency. Lewis acid catalysts have been shown to be effective for the direct amidation of unprotected amino acids. nih.gov This approach avoids the need for protecting groups, thus shortening the synthetic sequence. While not specifically detailed for this compound, the principles of using catalysts like titanium(IV) isopropoxide (Ti(OiPr)₄) or borate (B1201080) esters for the amidation of amino acids could be extended to this synthesis. nih.gov

The in-situ generation of reactive phosphonium (B103445) salts from reagents like N-chlorophthalimide and triphenylphosphine (B44618) has also been reported as a mild and effective method for the amidation of carboxylic acids. acs.org This methodology allows for the conversion of a wide range of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides.

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the principles of this technology are well-suited for amidation reactions. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to higher yields and purities of the final product.

Chemical Reactivity and Derivatization Studies

The chemical reactivity of this compound is primarily centered around its two key functional groups: the primary amino group and the amide linkage. These sites allow for a variety of derivatization reactions to produce a range of other compounds.

The primary amino group can undergo diazotization followed by cyclization to form 3-aryl-1,2,3-benzotriazin-4(3H)-ones. researchgate.net This transformation is a common reaction for 2-aminobenzamides and leads to a class of compounds with diverse biological activities.

Furthermore, the amino group can be acylated or alkylated to introduce new substituents. The amide nitrogen can also participate in further reactions, although it is generally less reactive than the primary amine. The aromatic rings of the molecule can undergo electrophilic substitution reactions, though the directing effects of the existing substituents will influence the position of the incoming group.

Derivatives of 2-aminobenzamides are often used as intermediates in the synthesis of more complex heterocyclic systems, such as quinazolinones. researchgate.net The reactivity of the amino and amide groups allows for the construction of these fused ring systems.

Modifications of the Benzamide Moiety

The benzamide moiety of this compound, containing a reactive 1,2-amino-amide functional group arrangement, is a prime site for cyclization reactions, most notably leading to the formation of quinazolinone derivatives. Quinazolinones are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their broad range of biological activities.

The synthesis of quinazolin-4(3H)-ones from 2-aminobenzamide (B116534) derivatives is a well-established transformation. researchgate.netnih.gov This is typically achieved through condensation with a one-carbon source, such as an aldehyde or its equivalent, which involves the participation of both the amino group and the amide nitrogen in the cyclization process. For instance, the reaction of various N-substituted 2-aminobenzamides with aldehydes or dimethyl sulfoxide (B87167) (DMSO) as a carbon source can yield quinazolinone derivatives. researchgate.net

While direct examples starting with this compound are not extensively documented in readily available literature, the general reactivity of N-substituted 2-aminobenzamides provides a strong precedent for this transformation. The reaction would be expected to proceed via initial formation of an intermediate with a one-carbon unit, followed by intramolecular cyclization and dehydration to afford the corresponding 3-(3,4-dichlorophenyl)quinazolin-4(3H)-one.

Table 1: Synthesis of Quinazolinones from 2-Aminobenzamide Derivatives

| Starting Material | Reagent | Product | Reference |

| N-Aryl-2-aminobenzamide | Aldehyd | 2-Aryl-3-arylquinazolin-4(3H)-one | researchgate.net |

| 2-Aminobenzamide | DMSO/H₂O₂ | Quinazolin-4(3H)-one | researchgate.net |

| 2-Aminobenzamide | Isatoic Anhydride | 2-Substituted quinazolin-4(3H)-one | frontiersin.org |

Derivatization at the Amino Group

The primary amino group at the 2-position of the benzoyl ring is a key site for a variety of functionalization reactions, including alkylation, acylation, and sulfonylation. These modifications allow for the introduction of diverse substituents, enabling the synthesis of a wide range of derivatives with potentially altered chemical and biological properties.

Alkylation: The N-alkylation of the amino group can be achieved using various alkylating agents, such as alkyl halides or through reductive amination. While direct literature on the alkylation of this compound is limited, general methods for the N-alkylation of 2-aminobenzamides and related anilines are applicable. For instance, base-mediated alkylation using alkyl halides in the presence of a suitable base is a common approach. google.comresearchgate.net

Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. This reaction is a fundamental transformation in organic synthesis and is expected to proceed efficiently with this compound.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields N-sulfonylated derivatives. This transformation is widely used to introduce sulfonamide functional groups, which are prevalent in many biologically active molecules.

Arylation: Modern cross-coupling methodologies, such as the Chan-Evans-Lam (CEL) coupling, provide a route for the N-arylation of amino groups using boronic acids. This reaction has been successfully applied to 2-amino-N-phenylbenzamide, suggesting its potential applicability to the 3,4-dichlorophenyl analogue.

Table 2: Representative Derivatizations of the Amino Group in Arylamines

| Reaction Type | Reagent | Product Type | General Reference |

| Alkylation | Alkyl Halide | N-Alkyl-2-aminobenzamide | google.comresearchgate.net |

| Acylation | Acyl Chloride | N-Acyl-2-aminobenzamide | nih.gov |

| Sulfonylation | Sulfonyl Chloride | N-Sulfonyl-2-aminobenzamide | researchgate.net |

| Arylation | Arylboronic Acid (CEL coupling) | N-Aryl-2-aminobenzamide | acs.org |

Transformations Involving the Dichlorophenyl Substituent

The 3,4-dichlorophenyl ring of this compound offers opportunities for further functionalization through reactions targeting the carbon-chlorine bonds. The two primary strategies for modifying this aromatic ring are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the dichlorophenyl ring are generally unreactive towards nucleophilic attack unless activated by strongly electron-withdrawing groups in the ortho or para positions. libretexts.orglibretexts.org In the absence of such activation, forcing conditions, such as high temperatures and strong nucleophiles, would likely be required to achieve substitution of one or both chlorine atoms. Potential nucleophiles could include alkoxides, amines, or thiolates. The regioselectivity of such a reaction would be influenced by the electronic effects of the amide group and the other chlorine atom.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on aryl halides. acs.orgnih.gov These reactions offer a versatile approach to introduce a wide array of substituents onto the dichlorophenyl ring. For example, a Suzuki coupling with an arylboronic acid could lead to the formation of a biaryl system, while a Buchwald-Hartwig amination could introduce a new amino group. The relative reactivity of the two chlorine atoms would depend on the specific reaction conditions and the steric and electronic environment of each position.

Table 3: Potential Transformations of the Dichlorophenyl Moiety

| Reaction Type | Reagent | Product Type | General Reference |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., RONa, R₂NH) | N-(Alkoxy/Amino-chlorophenyl)benzamide | libretexts.orglibretexts.org |

| Suzuki Coupling | Arylboronic Acid | N-(Aryl-chlorophenyl)benzamide | nih.gov |

| Buchwald-Hartwig Amination | Amine | N-(Amino-chlorophenyl)benzamide | acs.org |

| Sonogashira Coupling | Terminal Alkyne | N-(Alkynyl-chlorophenyl)benzamide | nih.gov |

Molecular Mechanisms of Action and Target Engagement in Vitro Perspectives

Enzymatic Interaction and Inhibition Profiles

The benzamide (B126) scaffold is a well-established pharmacophore known to interact with a variety of enzymes. The presence of this core in 2-amino-N-(3,4-dichlorophenyl)benzamide suggests a predisposition for enzymatic inhibition.

Based on the activities of analogous compounds, several enzyme families can be considered putative targets for this compound.

Histone Deacetylases (HDACs): The 2-aminobenzamide (B116534) moiety is a crucial structural feature for the inhibition of class I HDACs (HDAC1, 2, and 3). nih.gov Derivatives containing this group have shown significant inhibitory activity. nih.gov

Sirtuins: A series of 2-anilinobenzamide (B173500) derivatives have been identified as inhibitors of SIRT1, a class III histone deacetylase. nih.gov

Cholinesterases and β-secretase (BACE1): Novel benzamide derivatives have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and BACE1, enzymes implicated in Alzheimer's disease. mdpi.com

Other Potential Enzyme Targets: Research on various benzamide derivatives has indicated inhibitory activity against a range of other enzymes, including Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), glucokinase, and urease. researchgate.netbenthamdirect.comacs.org Sulfamoyl benzamide derivatives have also been identified as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.org

Table 1: Examples of Enzyme Inhibition by Structurally Related Benzamide Derivatives

| Compound Class | Enzyme Target | Observed Activity | Reference |

|---|---|---|---|

| 2-Anilinobenzamide derivatives | SIRT1 | Inhibition of enzyme activity and suppression of tumor cell growth. | nih.gov |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | IC50 = 0.056 µM | mdpi.com |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | IC50 = 9.01 µM | mdpi.com |

| 2-Aminobenzamide derivatives | HDAC1, HDAC2, HDAC3 | Inhibition at 10 μM concentration. | nih.gov |

| Sulfamoyl benzamide derivatives | h-NTPDases | Selective inhibition with IC50 values in the sub-micromolar to micromolar range. | rsc.org |

The mechanism of enzyme inhibition by benzamide derivatives often involves the interaction of the benzamide moiety with the enzyme's active site. For instance, in HDAC inhibition, the 2-aminobenzamide group acts as a zinc-binding group (ZBG), a key pharmacophoric element. nih.gov Molecular docking studies of various benzamide derivatives have helped to elucidate these interactions at a molecular level, showing hydrogen bonding and other non-covalent interactions with key amino acid residues in the enzyme's active site. researchgate.netbenthamdirect.comwalshmedicalmedia.com

Molecular docking and structure-activity relationship (SAR) studies of benzamide derivatives have provided insights into their binding modes. For HDAC inhibitors, the stability of the docked models has been confirmed through molecular dynamics simulations. nih.gov In the case of glucokinase activators, docking studies have helped to identify derivatives with better binding energy than the native ligand. benthamdirect.com For PfDHODH inhibitors, molecular docking has been used to predict the binding of benzamide derivatives to the enzyme and validate these interactions through the identification of hydrogen bonds. scialert.net The dichlorophenyl group in this compound likely plays a significant role in defining its binding affinity and selectivity for specific enzyme targets through hydrophobic and other interactions.

Receptor Binding Dynamics and Modulatory Effects

The N-(3,4-dichlorophenyl) portion of the molecule suggests potential interactions with various receptors, as phenyl and substituted phenyl groups are common motifs in receptor ligands.

Dopamine (B1211576) Receptors: A series of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, where the aryl group can be a dichlorophenyl moiety, have shown high affinity for dopamine D3 receptors. nih.gov Specifically, a trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide derivative displayed a high D3-receptor affinity (Ki=0.18 nM) and significant selectivity over D4, D2, 5-HT1A, and α1-receptors. nih.gov

DNA Minor Groove Binding: N-phenylbenzamide derivatives have been investigated as agents that target the kinetoplastid parasite's DNA. nih.govacs.org These compounds have been shown to bind to the minor groove of AT-rich DNA. nih.govacs.org

Table 2: Receptor Binding Affinities of Structurally Related Compounds

| Compound | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| trans-N-{4-[4-(2,3-dichlorophenyl)-1-piperazinyl]cyclohexyl}-3-methoxybenzamide | Dopamine D3 | 0.18 nM | nih.gov |

The interaction between a ligand and a receptor is a multifaceted process involving recognition, binding, conformational changes, and signal transduction. openaccessjournals.com The binding is highly selective and is governed by the complementary shapes and electrochemical properties of the drug and the receptor. openaccessjournals.com

Functional Assays for Receptor Activation or Antagonism

There is a notable lack of specific data from functional assays designed to determine whether this compound acts as an activator (agonist) or inhibitor (antagonist) at specific receptors. Typically, such investigations would involve cell-based assays measuring downstream signaling events upon compound exposure. For instance, studies on other benzamide derivatives have successfully characterized their roles as agonists for G protein-coupled receptors like GPR52 or as antagonists for dopamine receptors. However, no such functional data detailing the activity of this compound at any particular receptor has been reported.

Broader Molecular Target Engagement in Biological Systems

The interaction of this compound with key biological macromolecules and its effect on cellular signaling pathways have not been specifically elucidated. The following sections outline the types of interactions that are theoretically possible based on its chemical structure and studies of analogous compounds, but it must be emphasized that these are not documented findings for the compound .

Interactions with Nucleic Acids (DNA)

Direct interaction studies between this compound and nucleic acids have not been found in the scientific literature. For some structurally related molecules, molecular docking studies have been employed to predict potential binding affinities with DNA. These computational analyses can suggest possible modes of interaction, such as groove binding, but require experimental validation through techniques like spectrophotometric titration or viscosity measurements. Without such empirical data, any potential for this compound to bind to DNA remains speculative.

Binding to Other Biomolecules (Proteins)

While the benzamide functional group is known to participate in hydrogen bonding and other non-covalent interactions critical for protein binding, specific protein targets for this compound have not been identified. Research on other benzamide-containing compounds has revealed a wide array of protein interactions, including the inhibition of enzymes such as histone deacetylases (HDACs). For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has been shown to be a selective inhibitor of class I HDACs. However, it is crucial to note that the specific substitution pattern, in this case, the 2-amino and N-(3,4-dichlorophenyl) groups, would dictate the binding affinity and selectivity for any potential protein target. Without experimental evidence from techniques like thermal shift assays, surface plasmon resonance, or co-crystallography, no definitive protein interactions can be ascribed to this compound.

Modulation of Intracellular Signaling Pathways

Given the absence of identified molecular targets, there is no information regarding the modulation of any specific intracellular signaling pathways by this compound. The activity of related benzamides on pathways such as cAMP-mediated signaling has been documented, but this cannot be extrapolated to the title compound without direct experimental investigation. The potential effects of this compound on cellular signaling cascades remain an open area for future research.

Structure Activity Relationship Sar Investigations

Systematic Exploration of Substituent Effects on Biological Activity

Systematic studies involving the modification of different parts of the 2-amino-N-(3,4-dichlorophenyl)benzamide structure have provided valuable insights into the chemical features essential for its biological effects. These explorations typically focus on the benzamide (B126) core, the 2-amino group, and the dichlorophenyl moiety.

The benzamide core is a key structural component, and substitutions on this ring system can significantly modulate the compound's activity. Research into related 2-amino-N-phenylbenzamides has demonstrated that the introduction of substituents on the acyl portion of the molecule can have a profound impact. For instance, in a series of compounds evaluated for antimycobacterial properties, the introduction of a chloro substituent at the 5-position of the benzamide ring was found to improve activity against various mycobacterial strains. researchgate.net This suggests that electron-withdrawing groups at this position may be favorable for this specific biological target.

General SAR studies on benzamide derivatives, such as histone deacetylase inhibitors (HDACIs), also highlight the importance of the core structure. Modifications to the terminal benzene (B151609) rings of the core scaffold are a primary focus in the design of new analogues. nih.gov In other classes of benzamides, such as those with pyridine-linked 1,2,4-oxadiazole, the nature of the substitution on the aniline (B41778) ring (part of the broader benzamide structure) influences insecticidal activity, with less steric hindrance potentially leading to better binding with target receptors. nih.gov

| Compound | Substitution on Benzamide Core | General Effect on Activity |

|---|---|---|

| Unsubstituted Analog | None | Baseline Activity |

| 5-Chloro Analog | Chloro group at position 5 | Improved Antimycobacterial Activity |

The 2-amino group is a crucial functional group that often participates in key interactions with biological targets, such as hydrogen bonding. Its modification or replacement can lead to significant changes in biological activity. In the context of histone deacetylase inhibitors, compounds featuring an NH2 group have been shown to be potent. nih.gov

Studies on related benzamide derivatives have shown that this amino group is a key part of the pharmacophore. For example, in a series of N-(thiophen-2-yl) benzamide derivatives designed as BRAFV600E inhibitors, the amide group connecting the phenyl and thiophene (B33073) rings forms a critical hydrogen bond with the target kinase. nih.gov While this is the amide linker rather than the 2-amino group, it underscores the importance of such functional groups in binding. In other research, the attachment of functional groups to multi-walled carbon nanotubes via the 2-amino group of 2-aminobenzamide (B116534) highlights its reactivity and utility as a point for chemical modification. researchgate.net

Furthermore, the transformation of the 2-amino group, for instance, through diazotization and cyclization to form 3-phenyl-1,2,3-benzotriazin-4(3H)-ones, generally leads to a decrease or complete loss of both antimycobacterial and antifungal activity, indicating the free amino group is essential for these effects. researchgate.net

SAR studies on various classes of biologically active molecules containing dichlorophenyl rings confirm the importance of this substitution pattern. For example, in a series of benzenesulfonamide (B165840) analogs targeting PPARγ, a 3,5-dichloro aniline moiety (structurally related to the 3,4-dichlorophenyl group) was a core component, and variations were explored to probe the structure-activity relationship. nih.gov Research on carbonic anhydrase inhibitors has also shown that the oxidation state and position of substituents on a benzene ring can influence binding affinity by orders of magnitude. acs.org These findings emphasize that even minor changes to the substitution pattern on the phenyl ring can lead to significant changes in biological efficacy. nih.govacs.org

In the development of antiplasmodial 2-phenoxybenzamides, the substitution pattern on the terminal phenyl ring was found to be crucial. A para-substituted analogue showed the highest activity and selectivity among the tested compounds, demonstrating the profound impact of substituent positioning. mdpi.com

| Compound Class | Substituent Variation | Observed SAR Trend | Reference |

|---|---|---|---|

| Benzenesulfonamides (PPARγ) | Variations on the dichloro-aniline ring | The linker and substitutions are critical to activity. | nih.gov |

| Benzenesulfonamides (CAIX) | Ortho-substituent oxidation state | Significantly influenced compound's affinity. | acs.org |

| 2-Phenoxybenzamides (Antiplasmodial) | Positional isomers (meta vs. para) | Para-substituted analog showed the highest activity. | mdpi.com |

Pharmacophore Modeling and Design Principles for Benzamide Derivatives

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govdovepress.com This tool is instrumental in designing new molecules with improved properties.

A pharmacophore model for the 2-amino-N-phenylbenzamide scaffold can be derived from SAR data. The essential features generally include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the available SAR, the critical pharmacophoric elements for this class of compounds likely include:

A Hydrogen Bond Donor: The 2-amino group is a key hydrogen bond donor. researchgate.netnih.gov

A Hydrogen Bond Donor/Acceptor: The amide linkage (-CONH-) provides both hydrogen bond donating (N-H) and accepting (C=O) capabilities, which are often crucial for interaction with protein backbones. nih.gov

Two Aromatic/Hydrophobic Regions: The benzamide ring and the dichlorophenyl ring serve as hydrophobic regions that can engage in van der Waals or π-π stacking interactions with the target site. nih.govnih.gov

Halogen Atoms: The chlorine atoms on the dichlorophenyl ring can act as hydrophobic features and may also participate in halogen bonding, influencing binding affinity and selectivity. acs.org

The spatial arrangement of these features is critical. The distance and angles between the amino group, the amide linker, and the two aromatic rings define the specific conformation required for optimal binding to a biological target.

Computational design leverages pharmacophore models and structural information about the target to rationally design new analogues. nih.goveurekaselect.com This process often involves virtual screening of compound libraries to find molecules that match the pharmacophore model or docking simulations to predict how new designs will bind to a target protein. nih.govnih.gov

For the this compound scaffold, computational approaches can guide the design of new derivatives by:

Exploring Alternative Substituents: Predicting the effect of replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with different electron-withdrawing or electron-donating groups. acs.org

Modifying the Core: Evaluating how adding or moving substituents on the benzamide ring might enhance interactions with the target, for example, by adding groups that can form additional hydrogen bonds or hydrophobic interactions. nih.gov

Scaffold Hopping: Using the pharmacophore model to search for entirely new core structures that maintain the critical 3D arrangement of interacting groups but possess more favorable properties, such as better solubility or metabolic stability. dovepress.com

For example, in the design of FtsZ inhibitors, computational studies were used to evaluate how elongating a linker between two aromatic moieties would affect the fitting of the molecules into a hydrophobic pocket, leading to the design of novel, potent compounds. nih.gov This principle of optimizing spacing and interactions between key pharmacophoric elements is directly applicable to the design of new this compound analogues.

Conformational Analysis and Biological Activity Correlation

The biological activity of a molecule is intrinsically linked to its ability to adopt a specific conformation that allows for optimal interaction with its biological target. For this compound, the key conformational features are the rotational freedom around the amide bond and the single bonds connecting the phenyl rings to the amide group.

Computational studies on related benzamide derivatives suggest that the molecule can exist in several low-energy conformations. The specific arrangement of the 2-amino group on one phenyl ring and the 3,4-dichloro substituents on the other will influence the preferred conformation through steric and electronic effects. For instance, the presence of the amino group at the ortho position can lead to the formation of an intramolecular hydrogen bond with the amide carbonyl oxygen, which would rigidify the structure and favor a more planar conformation. This conformational restriction can be a key determinant of biological activity.

In a series of related 2-amino-N-phenylbenzamides, substitutions on the acyl moiety have been shown to influence antimycobacterial activity. For example, the introduction of a chloro substituent at position 5 of the acyl ring was found to improve antimycobacterial efficacy. researchgate.net While this does not directly describe the conformation, it highlights that substitutions impacting the electronic and steric profile, and by extension the preferred conformation, are critical for potency.

The biological potency of various substituted N-phenylbenzamides has been investigated, revealing that electron-withdrawing groups can be beneficial for certain activities. nih.gov The 3,4-dichloro substitution on the N-phenyl ring of the target compound represents a significant electron-withdrawing feature, which would influence the electronic distribution and conformational preferences of the molecule, thereby affecting its interaction with biological targets.

| Derivative Type | Substitution Pattern | Observed Impact on Biological Activity | Reference |

| 2-amino-N-phenylbenzamides | 5-chloro on the acyl moiety | Improved antimycobacterial activity | researchgate.net |

| N-phenylbenzamides | Electron-withdrawing groups | Generally beneficial for antischistosomal potency | nih.gov |

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules such as enzymes and receptors. In its current form, this compound is an achiral molecule and therefore does not have stereoisomers (enantiomers or diastereomers).

However, the introduction of a chiral center, for instance by substitution at the alpha-position to the carbonyl group or on a side chain of either phenyl ring, would result in stereoisomers. In such hypothetical chiral analogues, it is well-established that the biological activity can reside predominantly or exclusively in one enantiomer. This phenomenon, known as stereoselectivity, arises because the spatial arrangement of atoms in one enantiomer allows for a more complementary three-point interaction with the chiral binding site of the biological target.

For many classes of biologically active compounds, enantiomers exhibit significant differences in potency, efficacy, and even the nature of their pharmacological effect. While there is no direct evidence pertaining to chiral derivatives of this compound, the principle of stereoselectivity is a fundamental concept in medicinal chemistry. Should a chiral analog be synthesized, it would be anticipated that the different stereoisomers would display distinct biological profiles due to the differential interactions with their target.

Computational Chemistry and Theoretical Characterization

Advanced Quantum Chemical Calculations

Theoretical investigations of 2-amino-N-(3,4-dichlorophenyl)benzamide are typically performed using DFT methods, with the B3LYP functional and a basis set such as 6-311++G(d,p) being common choices for achieving a balance between accuracy and computational cost. Such calculations allow for the prediction of a wide range of molecular properties from first principles.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. This facilitates intramolecular charge transfer (ICT), which is a critical factor for various molecular properties, including non-linear optical activity.

For aromatic compounds like this compound, the HOMO is typically localized over the electron-rich regions, such as the amino-substituted benzene (B151609) ring, while the LUMO may be distributed across the electron-accepting portions of the molecule. The precise energies and spatial distributions of these orbitals are determined through quantum chemical calculations. Global reactivity descriptors such as chemical potential, hardness, and softness can be derived from the HOMO and LUMO energies.

Table 1: Key Parameters from FMO Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Measures chemical reactivity and stability. |

Note: Specific energy values for this compound require dedicated DFT calculations not available in the public literature.

Theoretical vibrational analysis is a powerful tool for assigning the modes observed in experimental Fourier-Transform Infrared (FT-IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a predicted spectrum can be generated. These calculated frequencies often have a systematic deviation from experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The simulation not only predicts the frequency of each vibrational mode but also its FT-IR intensity and Raman activity. This allows for a detailed assignment of spectral bands to specific molecular motions, such as the N-H stretching of the amino and amide groups, C=O stretching of the amide, C-Cl stretching, and various aromatic ring vibrations. For instance, in related aromatic amines, N-H stretching vibrations are typically observed in the 3500–3000 cm⁻¹ region. The analysis helps confirm the molecular structure and provides insights into bonding characteristics.

Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors. The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS).

These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules where spectral overlap can occur. The calculated shifts are sensitive to the electronic environment of each nucleus, providing a detailed map of the electron distribution within the molecule and confirming its structural connectivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and charge delocalization. It examines interactions between filled (donor) and vacant (acceptor) orbitals and calculates their stabilization energy, E(2). A high E(2) value indicates a strong electronic interaction, such as hyperconjugation or resonance.

In this compound, NBO analysis can quantify key interactions, including:

The delocalization of the lone pair electrons from the amino nitrogen (nN) into the antibonding orbitals (π*) of the adjacent benzene ring.

Charge transfer from the lone pairs of the amide oxygen (nO) to the antibonding C=O orbital (π*C=O).

Interactions involving the chlorine substituents and the phenyl rings.

This analysis reveals the pathways of intramolecular charge transfer and helps explain the molecule's electronic structure and stability.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface. Different potential values are represented by colors:

Red: Regions of most negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen and nitrogen atoms, identifying them as primary sites for interacting with electrophiles or forming hydrogen bonds. Positive potential (blue) would be expected around the hydrogen atoms of the amino and amide groups, highlighting their role as hydrogen bond donors.

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit non-linear optical (NLO) properties. The key parameter for quantifying second-order NLO activity is the first hyperpolarizability (β). Quantum chemical calculations can predict this value, providing a theoretical assessment of a molecule's potential for NLO applications.

The magnitude of β is influenced by the molecular structure, the strength of donor and acceptor groups, and the extent of electronic conjugation. For this compound, the amino group acts as an electron donor and the dichlorophenyl ring and amide group can act as electron-withdrawing moieties. A high calculated β value, often compared to a standard NLO material like urea, would suggest that the compound is a promising candidate for NLO applications.

| First Hyperpolarizability | β | Quantifies the second-order NLO response. |

Note: Specific values for this compound require dedicated DFT calculations not available in the public literature.

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies for this compound were identified. This prevents the generation of data regarding its predicted binding modes, binding affinities, or key interactions with specific biological targets.

Prediction of Binding Modes and Affinities

There is no available research detailing the predicted binding poses or calculated binding affinity scores (e.g., in kcal/mol) of this compound with any specific protein target.

Identification of Key Residue Interactions

Without docking studies, it is impossible to identify the specific amino acid residues that may form key interactions (such as hydrogen bonds, hydrophobic interactions, or pi-pi stacking) with this compound within a protein's active site.

Virtual Screening Methodologies

There is no information available to indicate that this compound has been identified as a "hit" compound through any virtual screening campaigns, nor are there details of it being used as a query molecule in such methodologies.

Molecular Dynamics (MD) Simulations

No published molecular dynamics (MD) simulation studies for this compound, either in isolation or as part of a ligand-protein complex, were found.

Conformational Dynamics and Stability of the Compound

Information regarding the conformational flexibility, stability of different rotamers, or the dynamic behavior of this compound over time, which would typically be derived from MD simulations, is not available.

Ligand-Protein Complex Trajectory Analysis

As no studies detailing the formation of a complex between this ligand and a protein target were found, there is no trajectory analysis data to report. This includes analyses such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), or radius of gyration to assess the stability and dynamics of such a complex.

Theoretical Prediction of ADMET Properties (In Silico)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. For this compound, computational models can predict its druglikeness and potential liabilities. The following sections detail the theoretical predictions for its ADMET profile based on models used for structurally analogous N-phenylbenzamide derivatives. researchgate.net

Oral absorption is a key parameter for many therapeutic agents. It is often predicted using computational models that simulate passage through the human intestinal mucosa. A widely used in vitro model that is simulated in silico is the Caco-2 cell permeability assay. researchgate.net Caco-2 cell lines are derived from human epithelial colorectal adenocarcinoma cells and serve as a reliable model for predicting oral drug absorption. researchgate.net A low predicted Caco-2 permeability value suggests poor absorption from the gastrointestinal tract (GIT). researchgate.net For a series of related N-phenylbenzamide derivatives, the predicted permeability was found to be low, indicating that they may not be suitable for oral administration and might be better suited for topical applications. researchgate.net

Table 1: Predicted Intestinal Absorption for N-Phenylbenzamide Derivatives

| Compound Class | Predicted Caco-2 Permeability (cm/s) | Predicted Absorption Outcome |

|---|

This table is generated based on data for analogous compounds and is predictive for this compound.

The distribution of a compound throughout the body is a key factor in determining its efficacy and potential for off-target effects. A crucial parameter is the volume of distribution (VD), which relates the concentration of a drug in the plasma to the total amount in the body. Computational models can predict this value. A low VD indicates that the compound is primarily confined to the plasma, whereas a high VD suggests it distributes extensively into tissues. researchgate.net For related N-phenylbenzamide derivatives, a small volume of distribution was predicted, suggesting that the concentration in the plasma would be more significant than in the tissues. researchgate.net This is consistent with the hydrophilic nature imparted by the amino and amide groups in these molecules. researchgate.net

Table 2: Predicted Volume of Distribution for N-Phenylbenzamide Derivatives

| Compound Class | Predicted Volume of Distribution (log L/kg) | Predicted Distribution Characteristic |

|---|

This table is generated based on data for analogous compounds and is predictive for this compound.

Drug metabolism is predominantly carried out by the cytochrome P450 (CYP) family of enzymes in the liver. In silico models are widely used to predict whether a compound will be a substrate or inhibitor of key CYP isoforms, which is crucial for anticipating drug-drug interactions. The most important isoforms for drug metabolism are CYP2D6 and CYP3A4, which are responsible for processing approximately 80% of all drugs. researchgate.net Computational predictions for N-phenylbenzamide derivatives indicated that they were not inhibitors of either CYP2D6 or CYP3A4. researchgate.net This suggests a potentially lower risk of metabolic drug-drug interactions for compounds in this class. researchgate.net

Table 3: Predicted Cytochrome P450 Metabolism for N-Phenylbenzamide Derivatives

| Compound Class | Predicted CYP2D6 Inhibition | Predicted CYP3A4 Inhibition |

|---|

This table is generated based on data for analogous compounds and is predictive for this compound.

Computational models can also forecast the route and rate of drug excretion, which is primarily handled by the kidneys. These models can predict parameters such as total clearance and whether the compound is a substrate for renal transporters. While specific excretion data for this compound is not available, predictive tools like the pkCSM server are commonly used to estimate these properties for related compounds. researchgate.net Such models integrate various physicochemical properties to estimate how a compound will be eliminated from the body, providing a comprehensive view of its pharmacokinetic journey.

Future Research Directions and Advanced Perspectives

Integration of Omics Technologies for Systems-Level Understanding

To move beyond a single-target interaction model, future studies on 2-amino-N-(3,4-dichlorophenyl)benzamide should incorporate a systems biology approach through the use of omics technologies. This holistic perspective can elucidate the compound's broader impact on cellular networks, identify mechanisms of action, and discover potential biomarkers for efficacy. metwarebio.comnih.gov

Transcriptomics : High-throughput RNA sequencing (RNA-seq) can be employed to profile changes in gene expression across the entire transcriptome of cancer cells following treatment with the compound. nih.gov This can reveal which signaling pathways are modulated, helping to formulate or confirm hypotheses about the compound's mechanism of action. biorxiv.orgarxiv.org For instance, significant upregulation of apoptosis-related genes or downregulation of cell-cycle progression genes would provide strong evidence for its anticancer effects.

Proteomics : Mass spectrometry-based proteomics can identify changes in protein expression and post-translational modifications, offering a functional view of the cellular response. metwarebio.comsapient.bio Chemical proteomics, a specialized branch, can be used to directly identify the molecular targets and off-targets of this compound by capturing proteins that interact with the compound within a complex biological sample. nih.govbiognosys.commdpi.com This is crucial for validating the intended target and understanding potential sources of toxicity.

Metabolomics : By analyzing the global metabolic profile, researchers can understand how the compound alters cellular metabolism. This is particularly relevant in cancer research, where metabolic reprogramming is a key hallmark.

The integration of these multi-omics datasets would provide a comprehensive, system-wide view of the compound's effects, facilitating a more profound understanding of its biological activity. nih.gov

Advanced In Vitro Models for Efficacy and Mechanism Profiling

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, a factor contributing to the high attrition rate of drug candidates in clinical trials. moleculardevices.com Future research on this compound should leverage more physiologically relevant advanced in vitro models. nih.gov

3D Spheroids and Organoids : Three-dimensional (3D) cell cultures, such as tumor spheroids and patient-derived organoids, better mimic the cell-cell interactions, nutrient gradients, and gene expression patterns of in vivo tumors. nodexus.comfrontiersin.org Testing the compound on these models can provide more predictive data on efficacy and penetration. nih.govazolifesciences.com Organoids, in particular, offer a platform for personalized medicine, allowing the compound's effectiveness to be tested on models derived from individual patients' tumors. frontiersin.org

Organs-on-Chips : Microfluidic devices, or "organs-on-chips," can simulate the dynamic environment of human organs. nih.gov These platforms could be used to study the compound's pharmacokinetics and assess potential toxicity on different organ systems, such as the liver or kidney, in a controlled setting.

The adoption of these models would bridge the gap between traditional in vitro assays and in vivo studies, enabling more informed decisions about the compound's therapeutic potential. azolifesciences.com

Development of Selective Chemical Probes

To definitively validate the biological targets of this compound and investigate their functions, the development of a selective chemical probe based on its scaffold is a critical next step. nih.gov A chemical probe is a tool compound designed to interact with a specific target, allowing for its study in complex biological systems. pageplace.denih.gov

The process would involve:

Structure-Activity Relationship (SAR) Analysis : Establishing a robust SAR to understand which parts of the molecule are essential for activity and which can be modified.

Probe Design and Synthesis : Modifying the parent compound by introducing a tag for visualization (e.g., a fluorophore) or an affinity handle (e.g., biotin) for pull-down experiments. Crucially, these modifications must not significantly disrupt the compound's binding affinity and selectivity for its target. researchgate.net

Target Engagement and Validation : Using the probe in cellular assays to confirm that it engages with the intended target at relevant concentrations.

A high-quality chemical probe derived from this compound would be an invaluable tool for elucidating the specific roles of its target protein in health and disease. nih.gov

Leveraging Artificial Intelligence and Machine Learning in Compound Design

Predictive Modeling : ML algorithms can be trained on existing data from benzamide (B126) derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netsphinxsai.comresearchgate.net These models can predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel, virtual analogues, allowing researchers to prioritize the synthesis of the most promising compounds. preprints.orgmdpi.com

Generative Chemistry : Advanced deep learning models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can be used for de novo drug design. researchgate.netnih.gov These models can learn the underlying chemical patterns from libraries of known active compounds and then generate novel molecular structures based on the this compound scaffold that are optimized for desired properties. digitellinc.comtechnologynetworks.comresearchgate.net

| Compound ID | Modification on Scaffold | Predicted IC₅₀ (nM) | Predicted Drug-Likeness Score |

|---|---|---|---|

| Parent-Cmpd | - | 150 | 0.75 |

| Analogue-01 | Add 4-fluoro to amino-phenyl | 85 | 0.78 |

| Analogue-02 | Replace 3,4-dichloro with 3-Cl, 4-CF₃ | 45 | 0.65 |

| Analogue-03 | Add 5-methoxy to benzamide ring | 110 | 0.82 |

| Analogue-04 | Replace amino with hydroxyl | >1000 | 0.70 |

Exploration of Structure-Kinetic Relationships (SKR)

While drug discovery has traditionally focused on optimizing binding affinity (a thermodynamic parameter), there is growing recognition that the kinetics of the drug-target interaction can be a better predictor of in vivo efficacy. nih.govnih.govresearchgate.net The key parameter is the drug-target residence time (τ), which is the reciprocal of the dissociation rate constant (k_off). nih.govacs.org A longer residence time can lead to a more durable pharmacological effect. nih.govresearchgate.net

Future research should focus on the Structure-Kinetic Relationship (SKR) of the this compound series. nih.govnih.gov This involves synthesizing analogues and measuring not just their affinity (e.g., IC₅₀ or Kᵢ) but also their association (k_on) and dissociation (k_off) rates. rsc.orgrsc.orgacs.org This would allow medicinal chemists to understand how specific structural modifications influence the lifetime of the drug-target complex, enabling rational design of compounds with prolonged target engagement. nih.gov

The hypothetical data below illustrates how two compounds with similar affinity can have vastly different kinetic profiles and, therefore, different residence times.

| Compound | Affinity (Kᵢ, nM) | Association Rate (k_on, M⁻¹s⁻¹) | Dissociation Rate (k_off, s⁻¹) | Residence Time (τ = 1/k_off, min) |

|---|---|---|---|---|

| Analogue A | 10 | 1 x 10⁶ | 1 x 10⁻² | 1.7 |

| Analogue B | 10 | 1 x 10⁵ | 1 x 10⁻³ | 16.7 |

By focusing on SKR, researchers can move beyond simple potency optimization to engineer compounds with superior pharmacodynamic properties, potentially leading to improved clinical outcomes. researchgate.net

Q & A

Q. Table 1. Comparative Crystallographic Data for 2-Aminobenzamide Derivatives

| Compound | Dihedral Angle (°) | Hydrogen Bond Length (Å) | Refinement Software |

|---|---|---|---|

| This compound | 58.3 | N–H···O: 2.89 | SHELXL |

| N-(3,5-Dichlorophenyl)benzamide | 55.1 | N–H···O: 2.92 | SHELXS |

| N-(4-Chlorophenyl)benzamide | 62.4 | N–H···O: 2.85 | OLEX2 |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 80–100°C (reflux) | Higher temps reduce byproducts |

| Solvent | DMF | Enhances coupling efficiency |

| Coupling Agent | EDCI/HOBt | >90% conversion in 12 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.